molecular formula C17H19NO B14375064 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol CAS No. 90136-95-1

2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol

Cat. No.: B14375064
CAS No.: 90136-95-1
M. Wt: 253.34 g/mol
InChI Key: XACCUMOFSBQYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a phenol group attached to a tetrahydroisoquinoline moiety. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tetrahydroisoquinoline moiety can be reduced to form decahydroisoquinoline.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Decahydroisoquinoline derivatives

    Substitution: Halogenated or nitrated phenol derivatives

Scientific Research Applications

2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with active sites of enzymes, while the tetrahydroisoquinoline moiety can interact with receptor proteins. These interactions can modulate various biological processes, including signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol is unique due to the presence of both a phenol group and a tetrahydroisoquinoline moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

90136-95-1

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-[(2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)methyl]phenol

InChI

InChI=1S/C17H19NO/c1-18-11-14-7-2-4-8-16(14)15(12-18)10-13-6-3-5-9-17(13)19/h2-9,15,19H,10-12H2,1H3

InChI Key

XACCUMOFSBQYPD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC=CC=C2C1)CC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.